molecular formula C13H10F3N B1525924 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine CAS No. 1261758-54-6

2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine

Cat. No.: B1525924
CAS No.: 1261758-54-6
M. Wt: 237.22 g/mol
InChI Key: PWWSLTGKRGOQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Concomitant Polymorphism and Catalytic Activity

A study highlighted the synthesis and characterization of a pyridine-2,6-dicarboxamide derivative, revealing its concomitant polymorphism and catalytic activity for transfer hydrogenation reactions. The compound exhibited antibacterial activities and was evaluated for its efficiency in catalyzing ketones under mild conditions. This research showcases the compound's potential in catalytic applications and antibacterial properties (Özdemir et al., 2012).

Optical Transparency and Light Colour of Polyimides

Another study synthesized and characterized fluorinated polyimides derived from a novel pyridine-containing aromatic diamine, demonstrating the materials' high solubility, good thermal stability, optical transparency, and mechanical properties. These findings suggest the utility of such compounds in developing materials with specific optical and mechanical characteristics (Yan et al., 2011).

Synthesis and Characterization of Bis(imino)pyridine Complexes

Research on the synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn explored their structural properties and electrochemical accessibility. This work contributes to our understanding of ligand charge states and their electrochemical implications, providing a basis for further exploration in coordination chemistry and materials science (Myers et al., 2016).

Cobalt(II) Complex with Uracil-Containing Ligand

A cobalt(II) complex with a uracil-containing 2,6-diformylpyridine ligand was synthesized and characterized, offering insights into the coordination chemistry of cobalt with potential applications in catalysis and material science. Theoretical studies complemented experimental data, providing a deeper understanding of the complex's structure and properties (Koz et al., 2010).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trifluoromethyl group in the compound is known for its strong electronegativity, which can influence the reactivity and binding affinity of the compound with biomolecules. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the ability of the trifluoromethyl group to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it can modulate the activity of key signaling molecules such as NF-κB and MAPK, leading to changes in gene expression and cellular metabolism. Additionally, this compound has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in cellular metabolism. The trifluoromethyl group in the compound enhances its binding affinity to the active sites of these enzymes, leading to competitive inhibition. Additionally, this compound can interact with DNA and RNA, causing changes in gene expression. The binding interactions with nucleic acids are facilitated by the aromatic rings in the compound, which can intercalate between the base pairs of DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing agents or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate cellular signaling pathways without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including oxidative stress and apoptosis in various tissues. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to accumulate in lipid-rich regions of the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, it can be targeted to the nucleus, where it interacts with DNA and influences gene expression. Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments .

Properties

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c1-9-4-2-7-12(17-9)10-5-3-6-11(8-10)13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWSLTGKRGOQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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